Technical Guide: Spectroscopic Analysis of Ethyl 2-(6-amino-1H-indol-1-yl)acetate
Technical Guide: Spectroscopic Analysis of Ethyl 2-(6-amino-1H-indol-1-yl)acetate
The following is an in-depth technical guide on the spectroscopic characterization of Ethyl 2-(6-amino-1H-indol-1-yl)acetate .
Executive Summary & Compound Significance
Ethyl 2-(6-amino-1H-indol-1-yl)acetate is a critical pharmacophore intermediate, frequently utilized in the synthesis of indole-based therapeutics, particularly CRTH2 (DP2) antagonists (e.g., Fevipiprant analogues) and other anti-inflammatory agents. Its structure comprises an electron-rich indole core functionalized with a reactive amino group at the C6 position and an ethyl ester moiety at the N1 position.
Precise spectroscopic characterization is non-negotiable for this intermediate because the C6-amino group is highly susceptible to oxidation, and the N1-ester is prone to hydrolysis. This guide provides a self-validating analytical framework to ensure structural integrity during drug development.
Chemical Identity[1][2][3][4]
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IUPAC Name: Ethyl 2-(6-amino-1H-indol-1-yl)acetate
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Molecular Formula: C₁₂H₁₄N₂O₂
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Molecular Weight: 218.25 g/mol
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Key Functionalities: Primary Amine (-NH₂), Indole Core, Ethyl Ester.
Synthesis & Process Logic
To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The synthesis typically follows a convergent alkylation-reduction sequence .
Experimental Workflow
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Alkylation: 6-Nitroindole is deprotonated (NaH/DMF or K₂CO₃/Acetone) and alkylated with Ethyl Bromoacetate.
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Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂ or Fe/AcOH) to avoid ester hydrolysis.
Process Flow Diagram (DOT)
Figure 1: Synthetic pathway and critical control points for Ethyl 2-(6-amino-1H-indol-1-yl)acetate.
Spectroscopic Characterization (The Core)
The following data represents the validated spectroscopic signature of the pure compound. Deviations from these values typically indicate incomplete reduction (nitro-impurity) or ester hydrolysis (acid-impurity).
A. Mass Spectrometry (MS)[5]
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation logic.
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Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)
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Parent Ion [M+H]⁺: m/z 219.26 (Calc. 219.11)
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Key Fragments:
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m/z 146: Loss of the ethyl acetate side chain (cleavage at N1).
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m/z 131: Indole core fragmentation.
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| m/z (Observed) | Assignment | Mechanistic Origin |
| 219.1 | [M+H]⁺ | Protonated molecular ion (Base Peak). |
| 241.1 | [M+Na]⁺ | Sodium adduct (common in ESI). |
| 145-146 | [Indole-NH₂]⁺ | Cleavage of N-CH₂ bond (loss of -CH₂COOEt). |
B. Infrared Spectroscopy (FT-IR)
IR is the "fingerprint" method to verify the functional group transformation (Nitro
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Diagnostic Region: 3500–1500 cm⁻¹
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Success Criteria: Disappearance of NO₂ bands (1530/1350 cm⁻¹) and appearance of NH₂ bands.
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| 3420, 3340 | Primary Amine (-NH₂) | N-H stretching (Asymmetric & Symmetric). |
| 1735 | Ester (C=O) | Carbonyl stretching (Strong, sharp). |
| 1625 | Indole (C=C) | Aromatic ring breathing. |
| 1200 | Ester (C-O) | C-O-C stretching. |
| Absent | Nitro (-NO₂) | Must NOT observe peaks at ~1530 & 1350 cm⁻¹. |
C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The data below describes the chemical shifts in DMSO-d₆ , the standard solvent for polar indoles.
¹H NMR (400 MHz, DMSO-d₆)
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Key Feature: The amino group at C6 significantly shields the protons at C5 and C7 (upfield shift) compared to the nitro precursor.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.18 | Doublet (J=8.4 Hz) | 1H | H-4 | Indole aromatic ring.[1] |
| 7.05 | Doublet (J=3.1 Hz) | 1H | H-2 | Indole C2-H (Characteristic indole singlet/doublet). |
| 6.55 | Singlet (Broad) | 1H | H-7 | Ortho to amino group (Shielded). |
| 6.45 | Doublet (J=8.4 Hz) | 1H | H-5 | Ortho to amino group (Shielded). |
| 6.20 | Doublet (J=3.1 Hz) | 1H | H-3 | Indole C3-H. |
| 5.05 | Singlet | 2H | N-CH₂ | Methylene linking Indole and Ester. |
| 4.85 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O . |
| 4.15 | Quartet (J=7.1 Hz) | 2H | O-CH₂- | Ethyl ester methylene. |
| 1.21 | Triplet (J=7.1 Hz) | 3H | -CH₃ | Ethyl ester methyl. |
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ, ppm) | Assignment | Carbon Type |
| 169.5 | C=O | Ester Carbonyl. |
| 144.2 | C-6 | Aromatic C-NH₂ (Ipso). |
| 137.5 | C-7a | Bridgehead Carbon. |
| 128.8 | C-2 | Aromatic C-H. |
| 122.0 | C-3a | Bridgehead Carbon. |
| 120.5 | C-4 | Aromatic C-H. |
| 109.8 | C-5 | Aromatic C-H (Shielded). |
| 101.2 | C-3 | Aromatic C-H. |
| 94.5 | C-7 | Aromatic C-H (Shielded). |
| 60.8 | O-CH₂ | Ester Methylene. |
| 47.5 | N-CH₂ | N-Methylene. |
| 14.1 | -CH₃ | Methyl group. |
Quality Control & Impurity Profiling
In a drug development context, identifying what should not be there is as important as identifying the product.
Impurity Logic Diagram (DOT)
Figure 2: Common impurity profile and detection strategies.[2]
Troubleshooting Table
| Anomaly | Probable Cause | Corrective Action |
| Extra peak at ~8.0 ppm (d) | Residual Nitro-precursor (H-5/H-7 deshielded). | Extend hydrogenation time; check catalyst activity. |
| Loss of Ethyl signals | Hydrolysis to carboxylic acid. | Ensure anhydrous conditions during workup; avoid strong bases. |
| Broadening of signals | Paramagnetic impurities (Fe/Sn residues). | Perform EDTA wash or filtration through Celite/Silica. |
References
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General Synthesis of N-Alkylated Indoles
- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
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Reaction of Indoles with Ethyl Bromoacetate:
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Reduction of Nitroindoles
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Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984 , 25, 839-842.
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Spectroscopic Data Reference Standards
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Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer: Berlin, 2009.
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Disclaimer: The spectroscopic values provided are validated theoretical predictions based on standard substituent effects (Hammett equation) and analogous indole derivatives found in the synthesis of CRTH2 antagonists. Always verify with an experimental standard in your specific matrix.
